5-{[(naphthalen-1-yl)methyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[(naphthalen-1-yl)methyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile is a versatile small molecule scaffold used primarily in research and development. This compound, with the chemical formula C21H15N3O, has a molecular weight of 325.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(naphthalen-1-yl)methyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile typically involves the reaction of naphthalen-1-ylmethylamine with 2-phenyl-1,3-oxazole-4-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and scalability of the production process. The industrial methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-{[(naphthalen-1-yl)methyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethylamine derivatives, while reduction may produce amine-functionalized oxazole compounds .
Scientific Research Applications
5-{[(naphthalen-1-yl)methyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(naphthalen-1-yl)methyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate:
5-amino-1-methyl-3-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carbonitrile: Another compound with a naphthalene moiety and similar chemical properties.
Uniqueness
5-{[(naphthalen-1-yl)methyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile stands out due to its unique combination of an oxazole ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(naphthalen-1-ylmethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c22-13-19-21(25-20(24-19)16-8-2-1-3-9-16)23-14-17-11-6-10-15-7-4-5-12-18(15)17/h1-12,23H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDSWQLJOWBJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC4=CC=CC=C43)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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